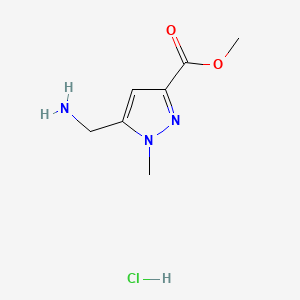
Cyclohexane, 1-isocyano-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyano-2,3-dimethylcyclohexane is an organic compound with the molecular formula C₉H₁₅N. It is a derivative of cyclohexane, featuring an isocyano group (-NC) attached to the first carbon and two methyl groups attached to the second and third carbons. This compound is of interest in various fields of research due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,3-dimethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with an isocyanide reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the isocyanide reagent.
Industrial Production Methods: While specific industrial production methods for 1-isocyano-2,3-dimethylcyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyano-2,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Isocyanates or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-2,3-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to coordinate with metal ions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which 1-isocyano-2,3-dimethylcyclohexane exerts its effects is primarily through its isocyano group. This group can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Isocyano-2-methylcyclohexane: Similar structure but with only one methyl group.
1-Isocyano-3-methylcyclohexane: Similar structure but with the methyl group on the third carbon.
1-Isocyano-2,4-dimethylcyclohexane: Similar structure but with methyl groups on the second and fourth carbons.
Uniqueness: 1-Isocyano-2,3-dimethylcyclohexane is unique due to the specific positioning of its isocyano and methyl groups, which influence its chemical reactivity and biological activity. The presence of two methyl groups adjacent to the isocyano group can lead to steric effects that alter its behavior compared to other isocyano-cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
775343-30-1 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-isocyano-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-7-5-4-6-9(10-3)8(7)2/h7-9H,4-6H2,1-2H3 |
InChI-Schlüssel |
DEIGQXSWWHBHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
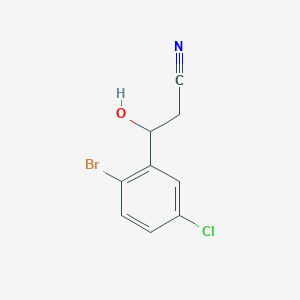

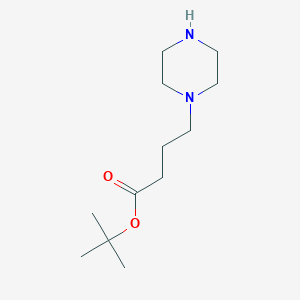
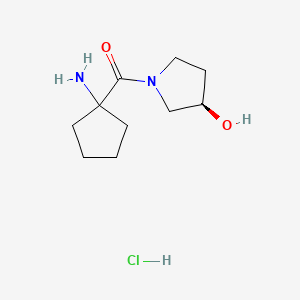
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
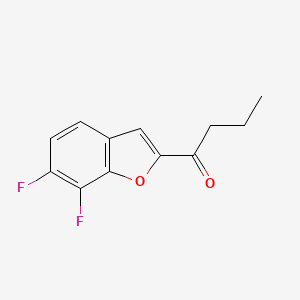
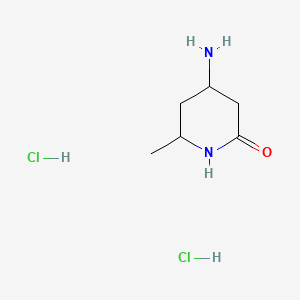
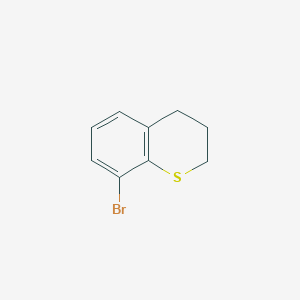
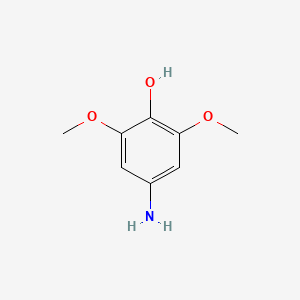
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)

